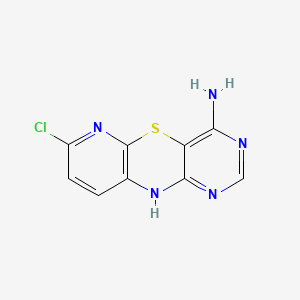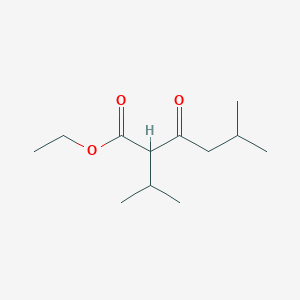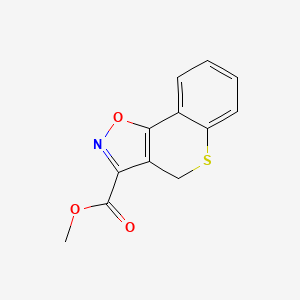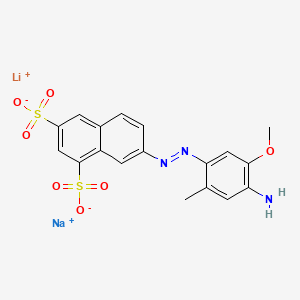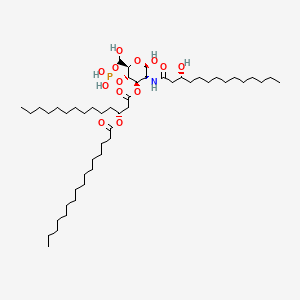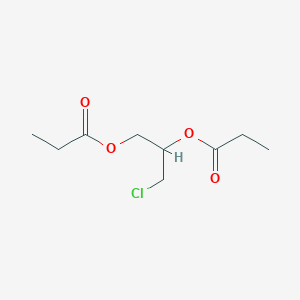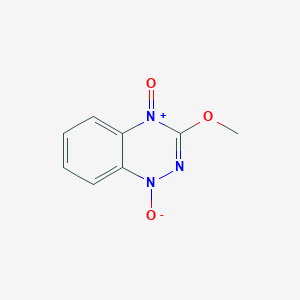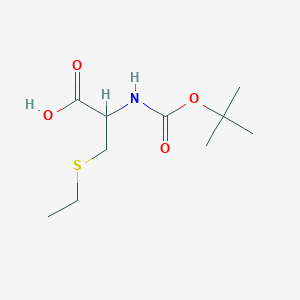
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C27H34O2PBr It is a phosphonium salt that features a triphenylphosphonium group attached to a 3,3-di(propan-2-yloxy)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-di(propan-2-yloxy)propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Addition Reactions: The compound can add to unsaturated substrates, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, alkoxides, and amines. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Once inside the cell, it can interact with various biomolecules, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Dimethylamino)propyl-triphenylphosphonium bromide: This compound has a similar phosphonium group but with a different alkyl substituent.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Although structurally different, this compound shares some functional similarities in terms of its use as a stabilizer and antioxidant.
Uniqueness
3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is unique due to its specific combination of a triphenylphosphonium group with a 3,3-di(propan-2-yloxy)propyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H35BrO2P+ |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1; |
InChI Key |
AAVVGPXJZLGGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
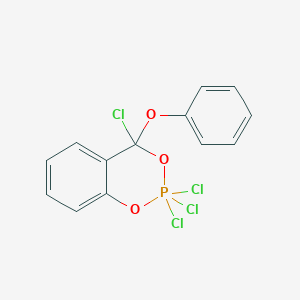
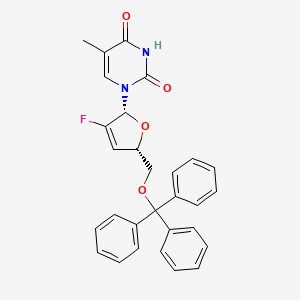
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
